ryanodine
Description
Ryanodine is a highly oxidized diterpenoid isolated from the tropical shrub Ryania speciosa . It modulates intracellular Ca²⁺ release by targeting this compound receptors (RyRs), a family of calcium-release channels critical for excitation-contraction coupling in muscle cells and synaptic transmission in neurons . Structurally, this compound features a pyrrole-2-carboxylate ester moiety, which is essential for high-affinity binding to RyRs . Three mammalian RyR isoforms exist: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed), each exhibiting distinct pharmacological sensitivities to this compound and its derivatives . At low concentrations (nM–µM), this compound stabilizes RyRs in a subconductance state, while higher concentrations (>100 µM) inhibit channel activity .
Properties
IUPAC Name |
[(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19-,20-,21-,22+,23+,24+,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYXNQGLHBRRK-YSOSZROBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15662-33-6 | |
| Record name | Ryanodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15662-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ryania [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015662336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RYANIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37H6ATE4SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ryanodine is complex due to its intricate structure. A notable synthetic strategy involves the reductive cyclization of an epoxide intermediate that possesses the critical pyrrole-2-carboxylate ester . This approach allows for the direct introduction of this ester in the final stage of the synthesis, providing a framework for the synthesis of previously inaccessible synthetic ryanoids.
Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Ryania speciosa. extraction and purification processes involve solvent extraction followed by chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Historical Context and Key Challenges
Ryanodine’s synthesis is notoriously challenging due to its pentacyclic structure with eight oxygenated groups and 11 stereocenters. Early efforts by Deslongchamps (1979) required 41 linear steps . Subsequent syntheses by Inoue (2014) reduced this to 35 steps for ryanodol, a deacylated precursor . Reisman’s team achieved a breakthrough by streamlining ryanodol synthesis to 15 steps , later extending this strategy to this compound in 18 steps .
Modern Synthetic Strategy
Reisman’s synthesis begins with (S)-pulegone, proceeding through a tetracycle intermediate (12 ) en route to this compound :
-
Dioxaborinane Protection : Methylboronic acid shields diols, enabling selective LiBH4-mediated 1,2-reduction to install the C3 alcohol .
-
Acylation at C3 : Pyrrole-2-carboxylic acid esterification at the hindered C3 hydroxyl group using cyclic boronates for regioselectivity .
-
Reductive Ring Closure : Lithium di-tert-butylbiphenylide (LiDBB) facilitates efficient cyclization while preserving the ester group .
Key Reaction Conditions
-
Reductive Elimination : LiDBB in THF avoids ester cleavage seen with Li/NH3 .
-
Acylation : Cyclic boronates enable selective esterification at C3 despite steric hindrance .
Critical Functional Groups
The C3 pyrrole-2-carboxylate ester is essential for RyR binding. Removal (as in ryanodol) reduces affinity by >1,000-fold . SAR studies reveal:
-
C3 Modifications : Alkylation or substitution diminishes activity .
-
Hydroxyl Groups : Oxidation or protection alters channel-binding kinetics .
Table 2: Impact of Structural Modifications on RyR Binding
Semisynthetic Derivatives
Efforts to synthesize analogs focus on improving selectivity and stability:
-
Verticilide : A macrocyclic lactam inhibitor derived from this compound’s framework, showing RyR2 specificity .
-
Myricetin Analogs : Flavonoid derivatives altering Ca²⁺ release kinetics .
Reductive Functionalization
-
LiDBB-Mediated Reduction : Enables single-electron transfer (SET) for C–C bond formation without ester degradation .
-
Cobalt-Catalyzed Hydroperoxidation : Converts olefins to ketones, critical for desymmetrization .
Oxidative Strategies
-
Dearomatizing Diels-Alder : Constructs the AB ring system with stereochemical control .
-
Transannular Aldol Reaction : Forms the DE rings via intramolecular cyclization .
Table 3: Clinically Relevant this compound Derivatives
| Compound | Target | Mechanism | Status |
|---|---|---|---|
| S107 | RyR2 | Stabilizes closed state | Preclinical |
| K201 | RyR1/RyR2 | Inhibits Ca²⁺ leak | Phase II |
| Ryanodol | RyR1 | Partial agonist | Research tool |
Scientific Research Applications
Clinical Applications
2.1 Cardiovascular Diseases
Ryanodine and its derivatives have been studied extensively for their potential to treat heart conditions. For instance, compounds like JTV-519 (a Rycal) have shown promise in treating heart failure by stabilizing RyR2 channels, reducing calcium leak, and improving cardiac function . Clinical trials have indicated that Rycals can enhance muscle strength in patients with RyR-related myopathies .
2.2 Neurological Disorders
Research indicates that RyR dysfunction is implicated in various neurological conditions such as Alzheimer's disease and post-traumatic stress disorder (PTSD). In murine models, treatment with this compound derivatives has demonstrated a reduction in amyloid production and improvement in cognitive functions . This suggests a therapeutic avenue for conditions characterized by cognitive decline.
2.3 Pain Management
this compound receptors play a role in pain pathways. Studies have shown that this compound can enhance neuronal excitability in response to noxious stimuli, potentially offering insights into pain management strategies .
Table 1: Summary of Clinical Studies Involving this compound
Case Studies
Case Study 1: Heart Failure Treatment with Rycals
In a multicenter clinical trial, Rycals demonstrated significant efficacy in improving muscle strength and cardiac function among patients with heart failure due to RyR dysfunction. The study highlighted the importance of targeting leaky RyR channels to mitigate disease progression .
Case Study 2: Neurological Applications
A study on PTSD models revealed that treatment with this compound derivatives protected against cognitive and behavioral dysfunction. Mice treated with Rycal showed normalized behavior compared to untreated controls, indicating potential therapeutic benefits for PTSD patients .
Mechanism of Action
Ryanodine exerts its effects by binding to this compound receptors, which are calcium release channels in the sarcoplasmic and endoplasmic reticulum . At nanomolar concentrations, this compound locks the receptor in a half-open state, causing the release of calcium from intracellular stores and leading to muscle contractions . At micromolar concentrations, it fully closes the receptors, resulting in paralysis .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Binding Affinities and Functional Effects
Biological Activity
Ryanodine is a plant alkaloid that primarily interacts with this compound receptors (RyRs), which are crucial for calcium (Ca²⁺) signaling in various tissues, particularly in muscle cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, therapeutic potentials, and implications in disease states.
Overview of this compound Receptors
This compound receptors are large ion channels located in the membranes of the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER). They play a pivotal role in the release of Ca²⁺ from intracellular stores, which is essential for processes such as muscle contraction and neurotransmitter release. There are three isoforms of RyRs: RyR1, RyR2, and RyR3, each with distinct tissue distributions and functions:
| Isoform | Primary Tissue | Function |
|---|---|---|
| RyR1 | Skeletal Muscle | Mediates muscle contraction |
| RyR2 | Cardiac Muscle | Regulates cardiac contractility |
| RyR3 | Brain and other tissues | Involved in neuronal signaling |
This compound binds selectively to the open state of these channels, enhancing their activity under certain conditions while also leading to pathological consequences when dysregulated .
This compound influences the gating behavior of RyRs. At low concentrations, this compound stabilizes the open state of the receptor, facilitating Ca²⁺ release. Conversely, at higher concentrations, it can induce a state of reduced channel activity, leading to impaired Ca²⁺ release. This dual effect is critical for understanding both its pharmacological applications and potential toxicities .
Regulation by Accessory Proteins
The function of RyRs is modulated by various accessory proteins including:
- Calmodulin (CaM) : Increases sensitivity to Ca²⁺.
- FK506-binding protein (FKBP12.6) : Stabilizes RyR2 and prevents excessive Ca²⁺ leak.
- Protein Kinase A (PKA) : Phosphorylates RyR2, enhancing its activity during β-adrenergic stimulation.
Disruption in the interactions between RyRs and these proteins can lead to diseases such as heart failure and malignant hyperthermia .
Therapeutic Implications
This compound's ability to modulate RyRs has led to its investigation as a therapeutic agent in several conditions:
- Heart Failure : Dysregulation of RyR2 is implicated in heart failure. This compound administration has been shown to depress cardiac function by reducing SR Ca²⁺ release, mimicking pathological states .
- Malignant Hyperthermia : Genetic mutations affecting RyR1 can lead to uncontrolled Ca²⁺ release during anesthesia. This compound's inhibitory effects on this receptor have therapeutic potential in managing this condition .
- Neurodegenerative Diseases : In models of Alzheimer's disease, this compound's ability to stabilize RyR2 has shown promise in reducing amyloid production and improving cognitive functions .
Case Studies
- Heart Failure Models : Studies using animal models demonstrated that administration of this compound resulted in decreased cardiac output and impaired contractility, highlighting its role as a tool for studying RyR dysfunction in heart failure .
- Malignant Hyperthermia : In genetically engineered mice expressing mutant RyR1, this compound administration led to increased susceptibility to temperature-induced muscle contractures, confirming its role in this disorder .
- Cognitive Dysfunction : In murine models simulating PTSD and Alzheimer's disease, treatment with this compound derivatives improved behavioral outcomes by repairing leaky RyR channels .
Q & A
How does ryanodine modulate RyR activity in skeletal muscle, and what methodologies are used to study this biphasic effect?
This compound exhibits concentration-dependent biphasic effects on the this compound receptor (RyR): activation at low concentrations (nM-µM) and inhibition at high concentrations (>10 µM). This is studied using [³H]this compound binding assays under controlled Ca²⁺ conditions (buffered with EGTA) and functional measurements of sarcoplasmic reticulum (SR) Ca²⁺ release. For example, saturation binding curves (Fig. 4, ) and Scatchard analysis (Fig. 4C-D, ) quantify binding affinity (Kd) and maximal binding capacity (Bmax). Electrophysiological recordings of single RyR channels further characterize subconductance states induced by this compound .
Key methodological considerations :
- Use Ca²⁺ buffers (e.g., EGTA) to maintain precise free [Ca²⁺] during binding assays .
- Validate biphasic effects via dose-response curves (e.g., peak stimulation at 1 µM, inhibition at 10 µM in L6 cells) .
What experimental approaches resolve discrepancies in RyR activation thresholds reported across studies?
Discrepancies often arise from variations in Ca²⁺ buffering systems , incubation times , and tissue-specific RyR isoforms . For instance:
- Incubation time : Short-term exposure (1 min) to 10 µM this compound inhibits RyR in L6 cells , while prolonged incubation (1+ hours) at 100 µM is required in other models .
- Ca²⁺ sensitivity : Mutant RyR1 channels (e.g., malignant hyperthermia-associated variants) show altered Ca²⁺ activation thresholds (Fig. 4E-H, ).
Resolution strategies : - Standardize Ca²⁺ buffering using computational tools (e.g., Fabiato’s algorithm) .
- Compare isoform-specific responses (e.g., RyR1 vs. RyR2) using site-directed mutagenesis .
How can structural techniques identify RyR domains involved in this compound interaction?
Cryo-electron microscopy (cryo-EM) and mutagenesis are key. Cryo-EM resolves this compound-binding sites at near-atomic resolution, while deletion mutants (e.g., ΔD3-RyR1) reveal functional domains. For example:
- ∆D3-RyR1 shows reduced [³H]this compound binding affinity (Kd = 12.3 nM vs. 7.8 nM for wild-type) and altered single-channel gating .
- CLIC2 modulates RyR1 activity by shifting [³H]this compound binding curves (Fig. 4C, ).
Methodological workflow :
Purify RyR isoforms using sucrose density centrifugation .
Perform saturation binding assays with/without modulators (e.g., CLIC2) .
Validate structural findings via electrophysiology (e.g., subconductance state analysis) .
How to design experiments assessing RyR modulation by divalent cations like Zn²⁺?
Competitive binding assays with [³H]this compound and Hill/Scatchard analysis are used. Zn²⁺ biphasically modulates RyR1: enhancing binding at low [Ca²⁺] (0.1 µM) and inhibiting at high [Ca²⁺] (100 µM) .
Protocol :
- Conduct binding assays in triplicate with varying [Zn²⁺] (0–3 µM) and [Ca²⁺] (0.1–100 µM).
- Use Hill coefficients to assess cooperativity (e.g., nH = 1.8 for Zn²⁺ at 0.1 µM Ca²⁺) .
Controls : Include RyR modulators (e.g., AMP, dithiothreitol) to isolate Zn²⁺-specific effects .
What methodologies evaluate this compound’s impact on cardiac function under metabolic stress?
Ex vivo heart models (e.g., embryonic chick hearts) subjected to anoxia-reoxygenation assess this compound’s role in Ca²⁺ handling. Key findings:
- This compound pretreatment eliminates atrioventricular (AV) block during reoxygenation, suggesting altered SR Ca²⁺ release kinetics .
- Theophylline fails to restore contractility in this compound-treated tissue, indicating SR Ca²⁺ depletion .
Experimental design : - Monitor burst activity and AV coupling via electrophysiology .
- Pair with Ca²⁺ imaging (e.g., Fura-2) to correlate SR Ca²⁺ dynamics with functional outcomes.
How to address contradictory data on this compound’s effects in non-muscle cells?
Non-muscle RyR isoforms (e.g., RyR3) or off-target effects (e.g., PI3-kinase inhibition) may explain contradictions. For example:
- In HEK293 cells, this compound does not alter carbachol-induced Ca²⁺ flux, suggesting RyR-independent pathways .
Approach : - Use isoform-specific inhibitors (e.g., antisense oligonucleotides) .
- Perform genetic screens (e.g., CRISPR) to identify compensatory pathways .
What controls are critical for [³H]this compound binding assays?
- Non-specific binding : Measure binding in the presence of excess unlabeled this compound (e.g., 1 mM) .
- Ca²⁺ buffering : Verify free [Ca²⁺] using calibrated electrodes or fluorescent dyes .
- Protein quantification : Normalize Bmax to RyR density (e.g., via Western blot) .
How to model RyR channel behavior post-ryanodine exposure computationally?
Integrate single-channel recordings (e.g., open probability, mean open time) with Markovian models to simulate subconductance states. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
